2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a hydrazone moiety [(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-ylidene] and an acetic acid group at the 5-position of the thiazolidinone ring. Such derivatives are often synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid and ketones or aldehydes under acidic conditions, as seen in analogous syntheses (e.g., ). The acetic acid group may improve aqueous solubility compared to ester derivatives, making it relevant for pharmaceutical applications .
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(4-fluorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-8-3-1-7(2-4-8)6-14-16-12-15-11(19)9(20-12)5-10(17)18/h1-4,6,9H,5H2,(H,17,18)(H,15,16,19)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXAJPBZKIEHEK-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Form the Thiazolidine Ring: The hydrazone is then reacted with thioglycolic acid under acidic conditions to form the thiazolidine ring.
Formation of the Final Product: The final step involves the reaction of the thiazolidine intermediate with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
The compound 2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has garnered attention in various scientific research applications due to its structural characteristics and potential biological activities. This article will explore its applications, focusing on its medicinal properties, synthesis routes, and implications in drug development.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The thiazolidine ring is known for its ability to interact with bacterial cell walls, potentially leading to bactericidal effects. Studies have shown that derivatives of thiazolidine possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazolidines are often investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives may inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death.
Anti-inflammatory Effects
Thiazolidine derivatives have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazolidine Ring : This can be achieved through the reaction of thioketones with amines.
- Hydrazone Formation : The hydrazine derivative can be synthesized by reacting aldehydes with hydrazines.
- Acetic Acid Derivation : The final step involves the acylation of the thiazolidine derivative with acetic acid.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- A study published in Medicinal Chemistry highlighted the synthesis of thiazolidine derivatives and their evaluation against various cancer cell lines, demonstrating promising anticancer activity.
- Another investigation focused on the antimicrobial properties of thiazolidine derivatives, illustrating their efficacy against multidrug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and various kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to several 4-thiazolidinone derivatives with variations in substituents:
Physicochemical Properties
- Solubility : The acetic acid group in the target compound improves water solubility compared to ester derivatives (e.g., ), which are more lipophilic .
- Stability : The electron-withdrawing fluorine atom in the 4-fluorophenyl group may enhance oxidative stability relative to electron-donating groups (e.g., methoxy in ) .
Biological Activity
The compound 2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological profiles, including anti-cancer, anti-diabetic, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of the fluorophenyl group may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related thiazolidinones have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat (leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound C | U251 (glioblastoma) | <10 |
These findings suggest that the thiazolidinone scaffold contributes significantly to the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which thiazolidinones exert their anticancer effects often involves the modulation of key signaling pathways. For example:
- Inhibition of Bcl-2 : Some derivatives have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation .
Anti-Diabetic Effects
Thiazolidinones are also recognized for their anti-diabetic properties. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose metabolism and lipid homeostasis. Studies have demonstrated that these compounds can lower blood glucose levels and improve insulin sensitivity .
Anti-inflammatory Properties
Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This action can alleviate symptoms associated with inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
A study involving a series of thiazolidinone derivatives revealed that modifications at specific positions on the thiazolidine ring significantly enhanced cytotoxicity against cancer cells. The introduction of electron-withdrawing groups such as fluorine was found to increase potency . -
Case Study on Anti-Diabetic Effects :
In diabetic animal models, thiazolidinone derivatives demonstrated a marked reduction in fasting blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Formation of the thiazolidinone core : Reacting thiosemicarbazide derivatives with chloroacetic acid under basic conditions (e.g., sodium acetate in DMF/acetic acid) to form the thiazolidin-4-one ring .
- Hydrazone formation : Introducing the 4-fluorophenyl group via Schiff base condensation using hydrazine derivatives and 4-fluorobenzaldehyde under acidic conditions .
- Acetic acid side-chain incorporation : Alkylation or ester hydrolysis steps to attach the acetic acid moiety .
Reaction progress is monitored via TLC, and purification employs recrystallization (e.g., DMF/ethanol mixtures) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
Critical parameters include:
- Temperature control : Cyclization steps often require reflux (e.g., 80–100°C in acetic acid) to drive the reaction to completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acidic conditions (acetic acid) favor Schiff base formation .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate hydrazone formation, reducing side products .
High-throughput screening (HTS) can identify optimal molar ratios and reaction times, minimizing byproducts . Post-synthesis, HPLC with C18 columns and gradient elution (acetonitrile/water) validates purity .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydrazone NH at δ 10–12 ppm, thiazolidinone carbonyl at δ 170–175 ppm) .
- FT-IR : Confirms functional groups (C=O stretch ~1700 cm⁻¹, C=N ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolves stereochemistry (E/Z configuration) using SHELX for refinement and WinGX/ORTEP for visualization .
Advanced: How can computational methods predict the compound’s reactivity or biological interactions?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., transition states in cyclization) and predicts regioselectivity .
- Molecular docking : Software like AutoDock Vina screens binding affinities to biological targets (e.g., enzymes implicated in inflammation or cancer) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing 4-fluoro group) with bioactivity trends .
Basic: What preliminary assays evaluate the compound’s biological activity?
Answer:
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Spectrophotometric assays for COX-2 or kinases, comparing inhibition to reference drugs .
Advanced: How are crystallographic data discrepancies resolved during structure refinement?
Answer:
- Data validation : Check for twinning or disorder using PLATON .
- Refinement strategies :
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s notation) identifies patterns influencing crystal packing .
Basic: How is compound stability assessed under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
- Analytical monitoring :
- HPLC : Tracks degradation products (e.g., hydrolysis of the hydrazone bond).
- TGA/DSC : Detects thermal decomposition events .
Advanced: What strategies elucidate hydrogen bonding networks in crystal structures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
